4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Overview
Description
“4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound . The IUPAC name of this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H8O3/c1-11-7-4-2-6 (3-5-7)8 (9)10/h2-5H,1H3, (H,9,10)
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Materials Science Applications
In the realm of materials science, benzoic acid derivatives have been studied for their potential in doping polymers to enhance their electrical properties. For instance, polyaniline doped with benzoic acid and its substituted forms, such as 2-hydroxybenzoic acid and 4-nitrobenzoic acid, exhibit significantly improved conductivity. This finding suggests that 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could potentially be explored as a dopant in conducting polymers to tailor their electrical properties for specific applications (Amarnath & Palaniappan, 2005).
Analytical Chemistry Applications
In analytical chemistry, derivatives of benzoic acid have been utilized in improving methodologies for chemical analysis. For example, potentiometric titration techniques enhanced by artificial neural networks have been applied to hydroxylated benzoic acids, showcasing the potential for advanced analytical applications. This suggests that this compound could be relevant in developing more accurate and efficient analytical techniques for complex chemical analyses (Aktaş & Yaşar, 2004).
Biotechnology Applications
In biotechnology, the study of the metabolism and biotransformation of benzoic acid derivatives by microorganisms offers insights into their potential applications in environmental bioremediation and the synthesis of biologically active compounds. For instance, the biotransformation of gallic acid by Beauveria sulfurescens has yielded new glucosidated compounds, highlighting the microbial potential in modifying benzoic acid derivatives to produce compounds with desirable properties (Hsu et al., 2007).
Future Directions
Properties
IUPAC Name |
4-methoxy-3-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-16-8-3-2-6(9(14)15)4-7(8)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBZAJKBINVVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250614 | |
Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083368-79-9 | |
Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083368-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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